Blepharismone
Description
Significance of Diffusible Signaling Pheromones in Protozoan Communication
Diffusible signaling pheromones are extracellular chemical signals that facilitate communication between cells, influencing a range of biological processes. In protozoa, these pheromones, often referred to as gamones, are critical for initiating sexual reproduction, specifically conjugation. They act as "non-self" (paracrine-like or heterologous) mating induction signals, preparing cells for conjugation by altering their surface properties nih.govnih.govnih.gov. Beyond their role in mating, some ciliate pheromones also function as "self" (autocrine or autologous) signals, binding to the cells that secrete them to promote vegetative (mitotic) growth nih.govnih.gov.
The evolutionary significance of these primitive chemical signals is profound. It is hypothesized that pheromones represent an ancestral stage in chemical communication, potentially preceding the evolution of hormones in multicellular organisms nih.gov. The identification and characterization of such molecules in protozoa offer insights into the origins of complex signaling systems and their integral role in the life cycles of various organisms.
Historical Context of Blepharismone Discovery and Characterization as Gamone 2
The complete isolation and identification of conjugation-inducing substances in ciliates have been challenging, with Blepharisma being one of the few genera where this has been successfully achieved nih.gov. This compound was discovered and characterized as Gamone 2 in the ciliate Blepharisma japonicum. Its chemical structure was definitively identified by Kubota et al. in 1973 as calcium-3-(2'-formylamino-5'-hydroxybenzoyl)lactate nih.gov. This small-molecule effector was subsequently synthesized chemically, and its laboratory-produced copies demonstrated activity comparable to the naturally secreted compound, inducing chemo-attraction and mating in type I cells at nanomolar concentrations nih.gov.
Role of this compound within the Blepharisma Mating Type System
Blepharisma japonicum exhibits a binary mating type system, typically involving two complementary types: Mating Type I and Mating Type II. These mating types differentiate themselves by the specific gamones they produce and secrete. Mating Type I cells autonomously excrete Gamone 1 (also known as Blepharmone), a glycoprotein (B1211001) nih.gov. In contrast, Mating Type II cells secrete Gamone 2, which is this compound.
The interaction between these two gamones is crucial for initiating conjugation. Gamone 1 acts on Mating Type II cells, transforming them to become competent for pairing with Type I cells and simultaneously inducing them to produce and secrete this compound (Gamone 2). Conversely, this compound specifically reacts with Mating Type I cells, transforming them for cell union and enhancing their production and excretion of Gamone 1. This establishes a positive feedback loop, where each gamone promotes the production of the other.
Beyond its role in inducing competency for pairing, this compound also functions as an attractant for Mating Type I cells. While Gamone 1 is generally species-specific, this compound (Gamone 2) is considered a common molecule across multiple Blepharisma species, including B. americanum, B. musculus, and B. stoltei, suggesting a conserved role in the genus nih.gov. This characteristic suggests that this compound might represent a more primitive form of pheromone in ciliates.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
40136-11-6 |
|---|---|
Molecular Formula |
C22H20CaN2O12 |
Molecular Weight |
544.5 g/mol |
IUPAC Name |
calcium;4-(2-formamido-5-hydroxyphenyl)-2-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/2C11H11NO6.Ca/c2*13-5-12-8-2-1-6(14)3-7(8)9(15)4-10(16)11(17)18;/h2*1-3,5,10,14,16H,4H2,(H,12,13)(H,17,18);/q;;+2/p-2 |
InChI Key |
XOSVNOKAKSYCDM-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C=C1O)C(=O)CC(C(=O)[O-])O)NC=O.C1=CC(=C(C=C1O)C(=O)CC(C(=O)[O-])O)NC=O.[Ca+2] |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)CC(C(=O)[O-])O)NC=O.C1=CC(=C(C=C1O)C(=O)CC(C(=O)[O-])O)NC=O.[Ca+2] |
Synonyms |
lepharismone gamone II |
Origin of Product |
United States |
Biological Roles and Functions of Blepharismone
Induction of Conjugation in Blepharisma Species
Under conditions of moderate starvation, Blepharisma species, such as Blepharisma japonicum, transition from vegetative proliferation to sexual reproduction, a process initiated by mating pheromones, or gamones. nih.gov Blepharismone, secreted by mating type II cells, is central to this induction. nih.govamericanelements.comsigmaaldrich.com It specifically transforms mating type I cells, rendering them capable of engaging in conjugation. americanelements.comsigmaaldrich.com
Chemo-attraction of Complementary Mating Types
This compound functions as a potent chemoattractant for mating type I cells. sigmaaldrich.comwikipedia.org Research has demonstrated that mating type I cells accumulate in areas with higher concentrations of this compound. This chemo-attraction is accompanied by observable behavioral changes in individual cells; when exposed to this compound, type I cells begin to rotate and swim more slowly, which effectively shortens their minimum path length and facilitates their accumulation in a gamone gradient. This reciprocal induction of behavioral changes significantly increases the probability of sexual encounters necessary for conjugation.
Promotion of Mating Pair Formation
The transformation induced by this compound in mating type I cells directly promotes the formation of mating pairs. nih.govamericanelements.comsigmaaldrich.comwikipedia.org These transformed cells can then unite in pairs, which is a prerequisite for the subsequent nuclear changes characteristic of conjugation, such as meiosis. americanelements.com While transformed cells can form both heterotypic (Type I-Type II) and homotypic (Type I-Type I, Type II-Type II) pairs, only heterotypic pairs proceed to complete the full conjugation process. americanelements.com
Intercellular Signaling and Reciprocal Interactions
This compound is an integral part of a sophisticated intercellular signaling network in Blepharisma, characterized by reciprocal interactions between complementary mating types.
Regulation of Gamone 1 (Blepharmone) Production in Mating Type I Cells
A key aspect of this compound's role in intercellular signaling is its ability to promote the production and excretion of Gamone 1 (Blepharmone) by mating type I cells. This reciprocal induction ensures a continuous signaling loop that sustains the conjugation process. The transcription of the Gamone 1 gene in type I cells is markedly increased when stimulated by this compound (Gamone 2), highlighting a strict regulation by external factors.
Autocrine and Paracrine Activities in Ciliate Life Cycles
Ciliate pheromones, including this compound, exhibit dual functions: acting as non-self (paracrine-like) signals for mating induction and as self (autocrine) signals. wikipedia.org This means that while this compound primarily induces responses in complementary mating type I cells (paracrine activity), it, along with other ciliate pheromones, can also bind to the same cells from which they are secreted. wikipedia.org
Influence on Vegetative Growth and Cell Cycle Regulation
Beyond its direct role in initiating sexual reproduction, ciliate pheromones, including this compound, have been observed to influence vegetative (mitotic) growth. wikipedia.org This autocrine activity suggests that these signaling molecules can promote the proliferation of the cells that produce them. While the detailed mechanisms linking this compound specifically to cell cycle regulation in Blepharisma vegetative growth are part of the broader understanding of ciliate pheromone activities, the general principle indicates a role in balancing the shift between mitotic proliferation and sexual differentiation. wikipedia.org
Compound Names and PubChem CIDs
Biosynthetic Pathways and Regulation of Blepharismone
Tryptophan as a Precursor for Blepharismone Synthesis
The foundational building block for the biosynthesis of this compound is the essential amino acid L-tryptophan. In mating type II cells of B. japonicum, tryptophan is converted into this compound upon stimulation by gamone 1, a glycoprotein (B1211001) pheromone released by starved, sexually mature mating type I cells. The molecular structure of this compound, particularly the 2-formylamino-5'-hydroxybenzoyl moiety, strongly indicates a biosynthetic route involving significant modification of the tryptophan molecule, borrowing elements from conserved metabolic pathways.
Involvement of Kynurenine (B1673888) Pathway Intermediates
The kynurenine pathway is the primary route for tryptophan catabolism in many organisms. A key initial step in this pathway is the oxidative cleavage of the indole (B1671886) ring of tryptophan by enzymes like Indoleamine 2,3-dioxygenase (IDO) or Tryptophan 2,3-dioxygenase (TDO), which produces N-formylkynurenine. frontiersin.org The presence of the "2-formylamino" group in the final structure of this compound strongly suggests that its biosynthesis proceeds through an N-formylkynurenine-like intermediate. This implies that the initial enzymatic step is conserved but that subsequent degradation of the intermediate is diverted to produce the benzoyl structure of this compound rather than proceeding through the canonical kynurenine pathway to produce metabolites like kynurenine or quinolinic acid. frontiersin.orgmdpi.com
Potential Linkages to Serotonin (B10506) Pathway Elements
Another major route for tryptophan metabolism is the serotonin pathway, which begins with the hydroxylation of tryptophan at the 5-position of the indole ring to form 5-Hydroxy-L-tryptophan (5-HTP). frontiersin.org The "5'-hydroxy" group on the benzoyl ring of this compound points to the involvement of a similar hydroxylation step. This suggests a potential intersection with serotonin pathway elements, where a tryptophan-derived intermediate is hydroxylated at the 5-position. The synthesis of this compound likely involves a multi-step pathway that incorporates enzymatic machinery analogous to both the kynurenine and serotonin pathways to achieve the specific substitutions seen in the final molecule.
Enzymatic Mechanisms in this compound Biosynthesis
While the precise enzymatic machinery for this compound biosynthesis in Blepharisma has not been fully characterized, the structure of the final compound allows for inferences about the types of enzymes involved. The pathway would necessitate a series of enzymes capable of ring cleavage, hydroxylation, and ligation with lactate (B86563).
Indoleamine 2,3-Dioxygenase (IDO) Specificity and Isoform Analysis
The first and rate-limiting step in the kynurenine pathway is catalyzed by either IDO or TDO. wikipedia.org These heme-containing enzymes facilitate the oxidation of L-tryptophan to N-formylkynurenine. wikipedia.org Given the structural evidence, it is highly probable that an IDO- or TDO-like enzyme initiates the biosynthesis of this compound in B. japonicum. In fungi and other eukaryotes, multiple isoforms of IDO exist, often with varying catalytic efficiencies and substrate specificities. Research in fungi has identified distinct IDO isoforms (e.g., IDOα, IDOβ, IDOγ) with differing activities. While specific isoforms have not been analyzed in Blepharisma in the context of this compound synthesis, it is plausible that a specific, highly regulated isoform is dedicated to this specialized metabolic pathway.
Role of 5-Hydroxy-L-Tryptophan as a Key Intermediate
The serotonin pathway is initiated by the enzyme tryptophan hydroxylase (TPH), which converts tryptophan to 5-hydroxytryptophan (B29612) (5-HTP). mdpi.com This molecule serves as the direct precursor to the neurotransmitter serotonin. mdpi.com The presence of the hydroxyl group at the 5-position in this compound suggests that a TPH-like enzyme may act on tryptophan or a tryptophan-derived intermediate during the biosynthetic process. Therefore, 5-HTP itself or a closely related hydroxylated molecule is a potential key intermediate. The pathway could involve an initial hydroxylation of tryptophan to 5-HTP, followed by an IDO-like enzyme cleaving the ring of 5-HTP to create a hydroxylated N-formylkynurenine derivative, which is then further processed.
Chemical Synthesis and Analog Development of Blepharismone
Biogenetic-Type Synthetic Approaches to Blepharismone
Similarly, the exploration of biogenetic-type synthetic approaches for this compound is an uninvestigated area. Biomimetic synthesis, which draws inspiration from the biosynthetic pathways occurring in nature, often provides elegant and efficient routes to complex natural products. However, without an established biosynthetic pathway for this compound, chemists have not yet been able to propose or execute a laboratory synthesis that mimics its natural formation. The hypothetical precursors and enzymatic transformations that may lead to the formation of this compound in its native biological context have not been elucidated, leaving this avenue of synthetic exploration entirely open for future investigation.
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs and derivatives of this compound have not been documented in the chemical literature. The process of creating structural analogs is crucial for probing the biological activity of a lead compound and for developing new therapeutic agents or research tools. This typically involves the systematic modification of the parent structure to alter its physicochemical properties, such as solubility, stability, and receptor-binding affinity. The absence of any reported synthetic efforts in this area indicates that the this compound scaffold has not yet been subjected to medicinal chemistry campaigns aimed at improving its biological profile or understanding its mechanism of action.
Structure-Activity Relationship (SAR) Studies in Synthetic Analogs
Given the lack of synthetic analogs, no structure-activity relationship (SAR) studies for this compound have been conducted. SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. Such studies rely on the availability of a series of related compounds with systematic structural variations.
Impact of Aromatic Substitutions on Biological Activity
There is no available research on the impact of aromatic substitutions on the biological activity of this compound. Investigations into how different substituents on any potential aromatic rings within the this compound structure might influence its activity—by altering electronic properties, steric hindrance, or hydrogen-bonding capabilities—have not been performed.
Influence of N-Formyl-Position Modifications
The influence of modifications at a potential N-formyl position on the biological activity of this compound remains unknown. The N-formyl group is a key functional moiety in many bioactive molecules, and its modification can significantly impact biological function. However, without synthetic access to this compound and its derivatives, the role of this or any other functional group in its biological activity has not been experimentally explored.
Molecular Mechanisms of Blepharismone Action
Receptor Binding and Molecular Recognition
The initial step in blepharismone's mechanism of action is its recognition by a specific receptor on the surface of mating type I cells. This interaction is critical for initiating the downstream signaling cascade.
The receptor for this compound in Blepharisma japonicum is referred to as the putative Gamone 2 Receptor (G2-R). biologists.comnih.govresearchgate.net As of the current state of research, this receptor has not been isolated or structurally characterized. Its existence is inferred from the specific biological response of mating type I cells to this compound. biologists.comnih.gov The molecular identity and detailed biochemical properties of the G2-R remain an area for future investigation.
This compound is chemically identified as 3-(2′-formylamino-5′-hydroxybenzoyl) lactate (B86563), a derivative of the amino acid tryptophan. nih.gov While the specificity of the G2-R for this compound is evident from the mating response, detailed competitive binding studies with other tryptophan derivatives have not been reported in the scientific literature. Such studies would be valuable in elucidating the specific structural requirements for ligand binding to the G2-R. In other ciliates, such as Euplotes, competitive binding has been observed among their protein-based pheromones, highlighting the principle of competitive receptor binding in ciliate pheromone signaling. nih.gov
To facilitate the study and visualization of the G2-R, fluorescently labeled derivatives of this compound have been synthesized. These molecular probes are designed to bind to the receptor and allow for its detection and localization on the cell surface. The development of these tools is a critical step towards the characterization of the G2-R and understanding its interaction with this compound.
| Fluorescent Probe Derivative | Reported Activity |
| N-Pyrenylbutyryl-blepharismone | Inhibitory activity against this compound-induced cell pairing |
| N-Biphenylacetyl-blepharismone | Inhibitory activity against this compound-induced cell pairing |
These fluorescent probes have been shown to possess inhibitory activities against the biological effects of this compound, suggesting that they compete with the native pheromone for binding to the G2-R.
Intracellular Signal Transduction Cascades
Upon binding of this compound to the G2-R, a signal is transmitted across the cell membrane and relayed through intracellular signaling pathways to the nucleus, where it modulates gene expression.
The precise molecular pathway by which the pheromonal signal from this compound is transmitted from the cell surface to the nucleus in Blepharisma japonicum has not yet been fully elucidated. It is understood that the binding of this compound to its receptor initiates a cascade of intracellular events that ultimately results in the activation of transcription factors in the nucleus. biologists.com While the specific kinases, second messengers, and other signaling molecules involved in this pathway have not been identified, the study of signal transduction in other protozoa suggests the potential involvement of conserved signaling components. For instance, studies on the yeast mating pheromone response pathway, which is also a well-understood signaling cascade, involve G-protein-coupled receptors and MAP kinase cascades to transmit the signal to the nucleus. igem.org However, direct evidence for a similar pathway in this compound signaling is currently lacking.
A key and well-documented downstream effect of this compound signaling is the transcriptional activation of the gene encoding gamone 1 in mating type I cells. biologists.comnih.gov Gamone 1, also known as blepharmone, is a glycoprotein (B1211001) pheromone produced by mating type I cells. nih.gov The expression of the gamone 1 gene is tightly regulated by both developmental and environmental factors. biologists.comnih.gov
Under conditions of starvation, sexually mature mating type I cells exhibit a basal level of gamone 1 gene transcription. biologists.comnih.gov However, upon stimulation with this compound secreted by mating type II cells, the level of gamone 1 mRNA is markedly increased. biologists.comnih.gov This indicates that the this compound signaling pathway directly or indirectly leads to the enhanced transcription of the gamone 1 gene. This reciprocal communication, where each mating type stimulates the other to produce its respective gamone, is a critical feedback loop that coordinates the mating process in Blepharisma japonicum.
Downstream Cellular Responses and Morphological Changes
The binding of this compound to its specific receptors on the surface of mating type I Blepharisma cells initiates a cascade of downstream cellular events and significant morphological alterations. These changes transform the vegetative cells into a state of sexual reactivity, culminating in the process of conjugation with a complementary mating type II cell. The responses can be broadly categorized into pre-conjugation events, cell pairing and fusion, and post-conjugation nuclear and cytoplasmic reorganization.
Pre-conjugation Cellular Responses
Upon stimulation by this compound, mating type I cells exhibit distinct behavioral and cell surface modifications. One of the initial responses is chemoattraction, where the cells alter their swimming pattern. They begin to rotate and swim more slowly, causing them to aggregate in areas with high concentrations of the pheromone. This change in locomotion is crucial for increasing the likelihood of encountering a compatible mating partner.
Concurrently, this compound induces a state of mating competency by modifying the cell surface. This transformation is a prerequisite for cell-cell recognition and adhesion. Research suggests that the binding of this compound to its receptors triggers a signal transduction pathway that leads to changes in the distribution and conformation of molecules on the cell surface, making adhesion possible.
Morphological Changes During Cell Pairing and Fusion
The process of conjugation in Blepharisma is characterized by a series of dramatic morphological changes, beginning with the initial contact and pairing of complementary mating types.
Ciliary Adhesion and Cell Union: The first physical contact between mating-competent type I and type II cells is a specific ciliary adhesion. This is followed by a more robust cell union, which primarily occurs at the peristome, the oral region of the cell.
Ultrastructural Modifications at the Junction: Electron microscopy studies have revealed detailed ultrastructural changes at the site of cell union. The cell membranes of the two conjugating cells become closely juxtaposed, separated by a narrow space of approximately 20 nanometers. This junction is punctuated by the formation of small cytoplasmic bridges. A notable feature is the appearance of specialized microtubules, termed PACM (perpendicular to the contact membrane) microtubules, at the union site.
Membrane Fusion: In successfully formed heterotypic pairs (mating type I and type II), the cell membranes in the posterior region of the peristome eventually break down and disappear. This leads to the formation of a continuous cytoplasmic bridge, allowing for the exchange of genetic material.
The following table summarizes the key ultrastructural features observed during the formation of the cell union in Blepharisma japonicum.
| Feature | Description |
| Cell Membrane Juxtaposition | The cell membranes of the conjugating pair are closely aligned, with an approximate separation of 20 nm. |
| Cytoplasmic Bridges | Small, localized connections form between the cytoplasm of the two cells. |
| PACM Microtubules | Microtubules oriented at a right or slightly obtuse angle to the cell surface are present at the union region. In heterotypic pairs, these disappear within a few hours. |
| Membrane Disappearance | In the later stages of a successful heterotypic union, the cell membranes at the posterior half of the peristome are completely resorbed. |
Post-Pairing Nuclear and Cytoplasmic Reorganization
Following the establishment of a stable cell pair, a complex and highly orchestrated series of internal morphological changes takes place, centered around the reorganization of the nuclear apparatus.
Nuclear Events: The process of conjugation triggers meiosis in the micronuclei of both partners. This is followed by the reciprocal exchange of haploid gametic nuclei through the cytoplasmic bridge. The fusion of these gametic nuclei results in the formation of a new zygotic nucleus, or synkaryon. The synkaryon then undergoes a series of mitotic divisions to produce new, genetically recombined micronuclei and macronuclei. Concurrently, the old macronucleus of the parent cells gradually degenerates.
Cytoplasmic Reorganization: The oral apparatus, including the adoral zone of membranelles, undergoes a process of degradation and subsequent reorganization during the later stages of conjugation.
The timeline for these nuclear events has been characterized in studies of Blepharisma stoltei conjugation.
| Time After Cell Mixing | Key Cellular and Nuclear Events |
| 2 hours | Meiosis begins in the micronuclei of the paired cells. |
| Up to 18 hours | Meiosis continues, and the exchange of gametic nuclei occurs. |
| 22 hours | Karyogamy (fusion of gametic nuclei) and mitotic multiplication of the zygotic nucleus. |
| 26 hours | New, developing primary macronuclei (anlagen) are observable as large, irregular bodies. |
| 38 hours | The new macronuclei mature, and the exconjugant cells eventually separate. |
Ecological and Evolutionary Implications of Blepharismone
Interspecies Commonality of Blepharismone Across Blepharisma Species
This compound (Gamone 2) stands out among Blepharisma mating pheromones due to its widespread commonality across various species within the genus. In contrast to Gamone 1 (Blepharmone), which exhibits species-specific activity, this compound is recognized as a molecule common to multiple Blepharisma species americanelements.comnih.govnih.govwikipedia.orgsigmaaldrich.com.
Research has demonstrated that Blepharisma japonicum, Blepharisma americanum, Blepharisma musculus, and Blepharisma stoltei either secrete a substance with the same activity as B. japonicum Gamone 2 or respond to it, underscoring its conserved role in inducing mating reactivity across these diverse species sigmaaldrich.com. Chemically, this compound is identified as a tryptophan derivative, specifically calcium-3-(2'-formylamino-5'-hydroxybenzoyl) lactate (B86563) nih.gov. This conserved chemical structure and function across species highlight its fundamental role in the genus's reproductive strategy.
Table 1: Commonality of this compound (Gamone 2) Across Blepharisma Species
| Pheromone Type | Chemical Nature | Species Specificity | Examples of Species Exhibiting Commonality/Response |
| Gamone 2 (this compound) | Tryptophan derivative | Common across species | B. japonicum, B. americanum, B. musculus, B. stoltei americanelements.comnih.govnih.govwikipedia.orgsigmaaldrich.com |
| Gamone 1 (Blepharmone) | Glycoprotein (B1211001) | Species-specific | Varies by Blepharisma species americanelements.comnih.govnih.govwikipedia.org |
Evolutionary Trajectory of Ciliate Pheromone Systems
The distinct characteristics of this compound and Gamone 1 offer insights into the evolutionary trajectory of ciliate pheromone systems, suggesting a progression from more generalized to highly specialized chemical signals.
Hypothesis of this compound as an Ancestral Gamone
A prominent hypothesis in the study of ciliate pheromones posits that this compound, or Gamone 2, represents an ancestral form of gamone nih.gov. This inference is based on its non-species-specific nature and its simpler chemical structure as a small tryptophan derivative, in contrast to the complex glycoprotein structure of Gamone 1 nih.govwikipedia.org. The genus Blepharisma is considered to have retained a primitive type of gamones, placing it in an important position for understanding the evolution of mating-type systems in ciliates wikipedia.org. The idea is that early ciliate pheromones were likely small, common molecules like this compound, with more complex, species-specific systems evolving later wikipedia.org.
Comparison with Species-Specific Gamone 1 Evolution
The evolutionary paths of this compound and Gamone 1 diverge significantly. While this compound is broadly conserved, Gamone 1, a glycoprotein, is highly species-specific americanelements.comnih.govnih.govwikipedia.org. This specificity suggests that mutations within the Gamone 1 molecule have played a critical role in driving reproductive isolation and subsequent species diversification within the Blepharisma genus americanelements.comnih.gov.
Detailed research comparing the amino acid sequences of Gamone 1 homologs across multiple Blepharisma species (e.g., 15 strains representing five species) has revealed that mutations leading to distinct amino acid properties are concentrated in specific regions of the Gamone 1 molecule americanelements.comnih.gov. These mutations are hypothesized to alter the binding affinity of Gamone 1 to its receptors, thereby contributing to reproductive isolation americanelements.comnih.gov. The substantial differences in structure, behavior, activity, and evolutionary trajectory between the non-species-specific Gamone 2 (this compound) and the species-specific Gamone 1 underscore their distinct roles in the evolutionary history of Blepharisma mating systems nih.gov.
Table 2: Comparative Evolutionary Characteristics of this compound (Gamone 2) and Gamone 1
| Feature | This compound (Gamone 2) | Gamone 1 (Blepharmone) |
| Chemical Structure | Small tryptophan derivative | Glycoprotein |
| Species Specificity | Common across Blepharisma species americanelements.comnih.govnih.govwikipedia.orgsigmaaldrich.com | Species-specific americanelements.comnih.govnih.govwikipedia.org |
| Evolutionary Inference | Hypothesized as ancestral gamone nih.govwikipedia.org | Evolved to be species-specific, contributing to diversification americanelements.comnih.gov |
| Role in Speciation | Indirect; general mating induction | Direct; mutations lead to reproductive isolation americanelements.comnih.gov |
Contribution to Speciation and Reproductive Isolation in Blepharisma
In the genus Blepharisma, the mating pheromone system, particularly the species-specific nature of Gamone 1, plays a significant role in establishing reproductive isolation and driving speciation. While this compound (Gamone 2) universally stimulates mating type I cells and is common across species, it is Gamone 1 that acts as a primary barrier to interspecies conjugation americanelements.comnih.gov.
Mutations in Gamone 1 are believed to be a contributing factor to speciation by altering its receptor binding affinity, thereby creating reproductive isolation between different populations or nascent species americanelements.comnih.gov. The high specificity of Gamone 1 effectively restricts gene flow between distinct Blepharisma populations or syngens sigmaaldrich.com.
Despite the commonality of this compound, interspecific conjugation in Blepharisma is a rare event. Even when artificial interspecies pair formation is induced (e.g., between B. americanum and B. japonicum or B. stoltei), subsequent nuclear changes during conjugation may be abnormal, and viable progeny are typically not produced. This suggests the existence of multiple reproductive barriers beyond initial pheromone recognition, including issues during pair formation and later nuclear processes, which collectively prevent successful interbreeding and contribute to the maintenance of species boundaries within Blepharisma. The study of these generic and specific gamones is crucial for clarifying taxonomic and evolutionary questions within the genus Blepharisma sigmaaldrich.com.
**Table 3: Reproductive Isolation Barriers in *Blepharisma***
| Barrier Type | Description | Role in Speciation | Key Pheromone Involved |
| Pheromone Specificity | Gamone 1 is species-specific; mutations alter receptor binding affinity. | Prevents initial recognition and mating between different species. | Gamone 1 (Blepharmone) americanelements.comnih.gov |
| Pair Formation | Even if gamones are exchanged, interspecies pair formation can be rare or abnormal. | Acts as a secondary barrier, preventing stable cell unions for conjugation. | Both Gamone 1 and Gamone 2 (this compound) involved in inducing reactivity, but Gamone 1 specificity is key |
| Nuclear Changes (Post-Pairing) | Interspecies pairs may undergo abnormal nuclear changes, leading to no viable progeny. | Final barrier ensuring reproductive isolation even if initial steps are overcome. | Indirectly influenced by the success of earlier pheromone-mediated steps |
Broader Context in Protozoan Chemosensory Behavior and Chemical Ecology
This compound's role extends into the broader understanding of chemosensory behavior and chemical ecology in protozoa. Like many other organisms, protozoan ciliates utilize diffusible signaling pheromones for communication nih.gov. This compound, as a gamone, is instrumental in inducing mating aggregation and regulating reproductive behaviors within Blepharisma. It also acts as a chemoattractant, drawing mating type I cells towards mating type II cells nih.gov.
The study of this compound and similar molecules provides significant insights into the evolutionary origins of complex signaling systems in unicellular organisms and their fundamental role in various life cycle stages. Ciliate pheromones are known to promote not only mating (sexual reproduction) but also cell growth (mitotic reproduction) by binding to specific cell membrane receptors. This dual function underscores the integral role of chemical signals in coordinating cellular processes beyond just sexual reproduction.
In the larger context of chemical ecology, protozoa are vital components of ecosystems, performing critical roles such as grazing on microbes, decomposing organic matter, and recycling essential nutrients like nitrogen and phosphorus. Their chemosensory abilities, exemplified by the response to pheromones like this compound, are fundamental to these ecological functions, enabling them to locate food, avoid predators, and find mates, thereby mediating interactions within microbial communities and contributing to ecosystem balance. The sophisticated chemical communication systems observed in Blepharisma highlight the complexity and evolutionary significance of chemical signaling in the microbial world.
Advanced Research Methodologies and Future Directions in Blepharismone Studies
Transcriptomic and Proteomic Analysis of Blepharismone-Induced Responses
Understanding the cellular response to this compound requires a comprehensive analysis of the resulting changes in gene and protein expression.
Transcriptomic Approaches:
RNA sequencing (RNA-seq) has become a important tool for studying the global transcriptional changes induced by this compound. By comparing the transcriptomes of Blepharisma cells before and after exposure to this pheromone, researchers can identify genes that are upregulated or downregulated. For instance, studies on Blepharisma japonicum have revealed that the expression of certain genes, such as those homologous to cdk1/cdc2, 4-hydroxy-phenylpyruvate dioxygenase, and cyclin-dependent kinase regulatory subunits, is specifically upregulated in type II cells upon treatment with gamone 1, which in turn stimulates the production and secretion of this compound (gamone 2) in type I cells. researchgate.net This indicates a complex cascade of gene regulation initiated by the mating pheromones.
Future transcriptomic studies could focus on a time-course analysis to capture the dynamic changes in gene expression at various stages of the mating process. Additionally, single-cell RNA-seq could provide insights into the heterogeneity of cellular responses within a population.
Proteomic Approaches:
While transcriptomic data provides a snapshot of gene expression, proteomic analysis offers a direct view of the functional molecules within the cell. Techniques such as two-dimensional gel electrophoresis (2D-PAGE) followed by mass spectrometry (MS), or more advanced methods like liquid chromatography-mass spectrometry (LC-MS/MS), can be employed to identify and quantify proteins that are differentially expressed or post-translationally modified in response to this compound.
Although specific proteomic studies on this compound-induced responses are still emerging, research on protein synthesis during conjugation in Blepharisma has laid the groundwork for such investigations. researchgate.net Future proteomic analyses will be crucial for identifying the downstream effectors of the this compound signaling pathway, including enzymes, structural proteins, and regulatory molecules that mediate the cellular changes required for mating.
Genetic Manipulation and Functional Genomics in Blepharisma
The ability to manipulate the genome of Blepharisma is fundamental to elucidating the precise function of genes involved in the this compound response.
Genome Editing and Gene Knockout:
The sequencing of the somatic genome of Blepharisma stoltei has opened up new possibilities for targeted genetic manipulation. nih.gov The genome contains homologs of PiggyBac transposases, which are natural gene-editing tools that can be harnessed for experimental purposes. nih.gov These mobile genetic elements can be engineered to create gene knockouts, allowing researchers to study the phenotypic effects of ablating specific genes in the this compound signaling pathway. nih.govnih.gov For example, knocking out the gene for the putative this compound receptor would provide definitive evidence of its role in pheromone recognition.
RNA Interference (RNAi):
RNA interference is another powerful technique for gene silencing. nih.govedudelight.comnih.gov By introducing double-stranded RNA (dsRNA) corresponding to a target gene, the cell's natural machinery can be triggered to degrade the messenger RNA (mRNA) of that gene, effectively knocking down its expression. nih.govedudelight.comnih.gov This approach can be used to systematically screen genes identified from transcriptomic studies to assess their function in the this compound response.
The development and optimization of these genetic tools in Blepharisma will be a key area of future research, enabling a deeper understanding of the genetic basis of pheromone signaling.
Elucidation of Signal Transduction Pathways through Advanced Bioassays
Identifying the components and dynamics of the this compound signal transduction pathway requires the development and application of sophisticated bioassays.
Reporter Gene Assays:
Once the promoter regions of this compound-responsive genes are identified, reporter gene assays can be developed. In this technique, the promoter is cloned upstream of a reporter gene (e.g., encoding a fluorescent protein or a luminescent enzyme). This construct is then introduced into Blepharisma cells. The expression of the reporter gene can be easily quantified, providing a sensitive measure of the activation of the signaling pathway in response to this compound.
Calcium Imaging:
Calcium ions (Ca²⁺) are common second messengers in signaling pathways. nih.gov Calcium imaging techniques, using fluorescent calcium indicators, can be used to monitor changes in intracellular calcium concentrations in real-time upon stimulation with this compound. This can help to determine if calcium signaling is a component of the pheromone response pathway in Blepharisma.
Advanced Microscopic Techniques:
Techniques like Fluorescence Resonance Energy Transfer (FRET) can be used to study protein-protein interactions within the signaling cascade in living cells. nih.govbwise.krmdpi.comnih.govresearchgate.net By tagging putative signaling proteins with a FRET donor-acceptor pair of fluorophores, researchers can visualize and quantify their interaction upon this compound stimulation.
These advanced bioassays will be instrumental in dissecting the molecular events that occur from the moment this compound binds to its receptor to the final cellular response.
High-Resolution Structural Biology of this compound-Receptor Complexes
A detailed understanding of how this compound interacts with its receptor at the molecular level requires high-resolution structural information.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM):
Determining the three-dimensional structure of the this compound-receptor complex is a major goal in the field. X-ray crystallography and cryo-electron microscopy are powerful techniques for achieving this. noaa.govnih.govnih.govnih.govresearchgate.netmdpi.com Obtaining a high-resolution structure would reveal the precise binding pocket of this compound on its receptor and the conformational changes that occur upon binding, which are critical for initiating the downstream signaling cascade. While the structure of pheromone-receptor complexes has been elucidated in other ciliates like Euplotes, this has yet to be achieved for Blepharisma.
Homology Modeling:
In the absence of an experimentally determined structure, homology modeling can provide valuable insights. nih.govnih.govnih.gov If the sequence of the this compound receptor is known, its structure can be predicted based on the known structures of related receptors. This model can then be used to perform initial in silico docking studies with this compound to predict their interaction.
The structural elucidation of the this compound-receptor complex will be a landmark achievement, providing a foundation for structure-based drug design and a deeper understanding of pheromone recognition and signaling.
Computational Modeling of Pheromone Dynamics and Cellular Interactions
Computational approaches can provide a powerful framework for understanding the complex dynamics of this compound signaling, from the molecular to the population level.
Molecular Dynamics (MD) Simulations:
Once a structural model of the this compound-receptor complex is available, molecular dynamics simulations can be used to study the dynamics of their interaction in detail. These simulations can reveal the key amino acid residues involved in binding, the stability of the complex, and the conformational changes that occur upon binding.
Agent-Based Modeling (ABM):
Agent-based models can be used to simulate the chemotactic behavior of Blepharisma cells in response to a gradient of this compound. By defining the rules of movement and interaction for individual "agents" (cells), these models can help to understand how population-level patterns, such as cell aggregation for mating, emerge from individual behaviors.
Computational Fluid Dynamics (CFD):
Computational fluid dynamics can be used to model the dispersal of this compound in the aquatic environment. This can help to understand the spatial and temporal dynamics of the pheromone plume and how it influences the probability of encounter between mating partners.
The integration of these computational models with experimental data will provide a more holistic understanding of this compound signaling and its ecological implications.
Identification of Novel Biological Activities Beyond Reproductive Induction
While the primary known function of this compound is to induce mating, it is possible that this molecule has other biological activities.
Cytotoxic and Defensive Roles:
Research has shown that blepharismins, the class of pigments to which this compound belongs, can form ion-permeable channels in the membranes of other protozoa, suggesting a cytotoxic or defensive role against predators or competitors. bwise.kr Further investigation is needed to determine if this compound itself possesses such activity and under what ecological conditions this might be relevant.
Interspecific Signaling:
Given that this compound is a relatively simple molecule, it is conceivable that it could be perceived by other species, potentially leading to interspecific interactions. nih.gov For example, it could act as a kairomone, a chemical signal that benefits the receiver of a different species, such as a predator, by indicating the presence of Blepharisma.
Ecological Roles:
The broader ecological roles of this compound remain largely unexplored. nih.gov Future research could investigate its influence on microbial community structure, its stability and degradation in the environment, and its potential role in mediating interactions with other organisms beyond the context of mating.
Exploring these novel biological activities will provide a more complete picture of the functional significance of this compound in the life of Blepharisma and its ecosystem.
Q & A
Q. What is the biological role of Blepharismone in Blepharisma japonicum conjugation, and how is its activity experimentally validated?
this compound (a low-molecular-weight gamone) induces conjugation by triggering cell differentiation and fusion in Blepharisma japonicum. Its activity is validated through bioassays measuring cell fusion rates at varying concentrations (e.g., EC₅₀ values). Researchers typically expose type I cells to purified this compound and quantify morphological changes or mating efficiency using microscopy and statistical analysis .
Q. What are the standard methodologies for synthesizing this compound and its derivatives?
this compound is synthesized via stereoselective routes starting from 5-hydroxytryptophan derivatives. Key steps include formylation at the N-terminus and lactonization to form the γ-lactone structure. Modifications at the 5-hydroxy or 2-aryl positions are achieved through halogenation or deoxygenation. Derivatives are purified via HPLC and characterized using NMR and mass spectrometry .
Q. How do researchers isolate and quantify this compound from Blepharisma japonicum cultures?
Isolation involves cell lysis, solvent extraction (e.g., methanol/water), and chromatographic separation (size-exclusion or reverse-phase HPLC). Quantification uses UV-Vis spectroscopy (absorbance at 280 nm for the indole moiety) or ELISA with anti-Blepharismone antibodies. Bioactivity is confirmed using cell fusion assays .
Advanced Research Questions
Q. What structural features of this compound are critical for receptor binding, and how do modifications alter activity?
The 5-hydroxy group and N-formyl moiety are essential for binding to gamone receptors. For example:
- 5-position substitutions : Increased hydrophobicity (e.g., —Br, —I) abolishes activity due to steric hindrance, while deoxygenation (e.g., 5-deoxythis compound) enhances activity by improving membrane permeability .
- 2-position modifications : N-acetyl or carboxyl removal (e.g., 2'-decarboxyaryl derivatives) reduces or eliminates activity, confirming the 2-hydroxy group's role in hydrogen bonding . Structure-activity relationship (SAR) studies involve synthesizing 15+ analogs and comparing EC₅₀ values using dose-response curves .
Q. How can contradictory data on this compound’s concentration-dependent effects be resolved?
Discrepancies (e.g., high concentrations inhibiting conjugation) may arise from receptor desensitization or competitive inhibition by analogs. To address this:
- Dose-response experiments : Test a wide concentration range (10⁻¹²–10⁻⁶ M) to identify biphasic effects.
- Receptor-binding assays : Use radiolabeled this compound to measure affinity (Kd) and competition with analogs.
- Statistical modeling : Apply Hill equations to distinguish agonist vs. antagonist behavior .
Q. What experimental strategies are recommended for characterizing novel this compound analogs with unexpected bioactivity?
- Combinatorial synthesis : Generate analogs with systematic substitutions (e.g., 5-fluoro, 5-methoxy) to map SAR.
- Molecular docking : Predict binding modes using homology models of gamone receptors.
- Functional assays : Compare induction of conjugation vs. inhibitory effects (e.g., pre-incubating cells with analogs before adding native this compound) .
Methodological Considerations
Q. How should researchers design experiments to ensure reproducibility in this compound studies?
- Standardized protocols : Detail culture conditions (e.g., pH, temperature) for Blepharisma japonicum in supplemental materials.
- Positive/negative controls : Include native this compound and inactive analogs (e.g., N-acetyl derivatives) in all assays.
- Data reporting : Provide raw dose-response data, purity certificates for synthetic compounds, and error margins in bioactivity measurements .
Q. What analytical techniques are most effective for resolving this compound’s stereochemical complexity?
- Chiral HPLC : Separates enantiomers using cellulose-based columns.
- Circular dichroism (CD) : Confirms lactone ring conformation.
- X-ray crystallography : Resolves absolute configuration for crystalline derivatives .
Data Interpretation and Contradictions
Q. How can researchers differentiate between this compound’s primary effects and off-target interactions?
- Knockdown/knockout models : Use RNAi or CRISPR to silence putative receptors in Blepharisma japonicum.
- Cross-species assays : Test analogs in related ciliates (e.g., Paramecium) to assess specificity.
- Inhibitor studies : Co-apply receptor antagonists (e.g., tryptophan derivatives) to block this compound signaling .
Q. What criteria should guide the selection of this compound analogs for in vivo studies?
Prioritize analogs with:
- High potency : EC₅₀ ≤ 10⁻⁹ M.
- Stability : Resistance to enzymatic degradation (tested via incubation with cell lysates).
- Low cytotoxicity : Assessed using viability assays (e.g., propidium iodide staining) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
